molecular formula C13H10Cl2N2O2S B2837862 (Z)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide CAS No. 835895-12-0

(Z)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide

Cat. No.: B2837862
CAS No.: 835895-12-0
M. Wt: 329.2
InChI Key: FZTVUOYMUGTAPH-UHFFFAOYSA-N
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Description

(Z)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide is a synthetic benzenesulfonamide derivative intended for research use in chemical biology and medicinal chemistry. This compound is of significant interest in early-stage anticancer and antimicrobial research. Its molecular structure, which incorporates a benzenesulfonamide group, suggests potential as an inhibitor of Carbonic Anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX . The selective inhibition of CA IX is a recognized strategy in oncology research, as this enzyme is overexpressed in hypoxic tumor environments, such as those found in triple-negative breast cancer, and contributes to tumor progression and treatment resistance . Researchers can explore this compound as a potential cytostatic agent to inhibit anaerobic glycolysis and pH regulation in cancer cells, potentially inducing apoptosis . Furthermore, given that CA inhibition has been shown to interfere with bacterial growth and biofilm formation, this compound may also serve as a starting point for investigating novel antibacterial agents against pathogens like S. aureus and K. pneumonia . The product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct thorough profiling to validate its specific mechanism of action, selectivity, and physicochemical properties.

Properties

IUPAC Name

2-chloro-N'-(4-chlorophenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13(16)11-3-1-2-4-12(11)15/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTVUOYMUGTAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide typically involves the reaction of 2-chlorobenzenecarboximidamide with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the use of high-purity starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a strong base, such as sodium hydride, to deprotonate the nucleophile.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4-chlorophenyl)sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the chloro groups can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Benzimidazole Backbones

A structurally related class includes 1-(4-chlorobenzenesulfonyl)-benzimidazole derivatives, such as 1-(4-chlorobenzenesulfonyl)-5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole (compound 3h/3i in ). Key differences include:

  • Core Structure : The target compound lacks the benzimidazole ring, which in 3h/3i is critical for binding to proton pumps (e.g., in antiulcer drugs).
  • Substituents : The difluoromethoxy and pyridylmethylsulfinyl groups in 3h/3i enhance metabolic stability and target specificity compared to the simpler carboximidamide group in the target compound .
Table 1: Structural Comparison
Feature Target Compound Compound 3h/3i ()
Core Structure Benzene-carboximidamide Benzimidazole
Sulfonyl Group 4-Chlorobenzenesulfonyl 4-Chlorobenzenesulfonyl
Key Substituents Cl (position 2), carboximidamide (Z-config) Difluoromethoxy, pyridylmethylsulfinyl
Bioactivity Implications Unknown (theoretical antimicrobial/antifungal) Proton-pump inhibition (antiulcer)

Sulfonamide-Based Pesticides

The target compound shares functional group similarities with sulfonamide pesticides like aclonifen (2-chloro-6-nitro-3-phenoxybenzenamine) and imazosulfuron ().

  • Aclonifen: Contains a nitro-phenoxy group instead of the carboximidamide, which enhances herbicidal activity through root uptake inhibition.
  • Imazosulfuron: Features a pyrimidinylamino-carbonyl group, enabling acetolactate synthase (ALS) inhibition in weeds.
Table 2: Functional Group Impact on Bioactivity
Compound Key Functional Groups Primary Use Mechanism (if known)
Target Compound Carboximidamide, dual Cl Unknown (theoretical) N/A
Aclonifen Nitro-phenoxy, Cl Herbicide Photosystem II inhibition
Imazosulfuron Pyrimidinylamino-carbonyl, Cl Herbicide ALS enzyme inhibition

Carboximidamide Derivatives

The (Z)-configuration distinguishes the target compound from isomers like (E)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide. Stereochemical differences can drastically alter binding affinity in biological systems.

Biological Activity

(Z)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H10Cl2N2O2S
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it acts as an inhibitor of certain receptors, potentially influencing pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamide derivatives found that this compound exhibited significant inhibitory effects against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human breast cancer cells (MCF-7) and reported a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

Case Study 1: CCR2 and CCR9 Inhibition

Research published in PMC highlighted the potential of this compound as an inhibitor of CCR2 and CCR9 receptors. These receptors are implicated in various inflammatory diseases and cancers. The compound demonstrated effective antagonism in receptor binding assays, suggesting its utility in therapeutic applications targeting these pathways .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on various human cell lines revealed that the compound has selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.

Q & A

Q. What are the recommended synthetic routes for (Z)-2-chloro-N'-(4-chlorobenzenesulfonyl)benzene-1-carboximidamide, and what critical reaction parameters must be controlled?

Synthesis typically involves multi-step reactions starting with sulfonylation of 4-chlorobenzenesulfonyl chloride and subsequent imidamide formation. Key steps include:

  • Sulfonylation : Reacting 2-chlorobenzene-1-carboximidamide with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Stereochemical control : Maintaining anhydrous conditions and low temperatures (0–5°C) to favor the (Z)-isomer during imidamide formation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
    Critical parameters: pH (8–9), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for sulfonyl chloride to carboximidamide) .

Q. How can the stereochemical configuration (Z/E) be conclusively determined?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. For example, torsion angles between the sulfonyl and imidamide groups distinguish (Z) and (E) isomers .
  • NMR spectroscopy : NOESY correlations between the sulfonyl oxygen and imidamide protons support the (Z)-configuration. Chemical shifts for NH protons in DMSO-d₆ typically appear at δ 10–12 ppm .

Q. What validated analytical methods are suitable for purity assessment?

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid), retention time ~8.2 minutes .
  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 358.02 (calculated for C₁₃H₁₀Cl₂N₂O₂S) .
  • Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across assay systems?

Contradictions often arise from assay-specific conditions:

  • Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate with parallel assays in PBS-buffered systems .
  • Target redundancy : Perform competitive binding assays (e.g., SPR or ITC) to differentiate direct binding from off-target interactions .
  • Metabolic stability : Compare activity in liver microsome-treated vs. untreated samples to assess metabolite interference .

Q. How does the 4-chlorobenzenesulfonyl group influence reactivity in nucleophilic substitutions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic attacks. For example:

  • Aromatic substitution : The para-chloro substituent directs incoming nucleophiles to the ortho position, as shown in nitration reactions yielding 3-nitro derivatives .
  • Leaving group ability : Sulfonate esters derived from this group undergo hydrolysis 10× faster than non-sulfonylated analogs (pH 7.4, 37°C) .

Q. What computational approaches predict binding interactions with enzyme targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous enzymes (e.g., carbonic anhydrase II) to model sulfonamide binding. Key interactions: sulfonyl oxygen with Zn²⁺ in active sites .
  • MD simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .

Q. How do carboximidamide nitrogen modifications affect target selectivity in SAR studies?

  • N-Alkylation : Methylation reduces hydrogen-bonding capacity, decreasing affinity for serine proteases by 50% (IC₅₀ shift from 0.8 µM to 1.5 µM) .
  • N-Hydroxylation : Enhances metal-chelating ability, improving inhibition of metalloenzymes (e.g., HDACs) with Ki values ≤100 nM .

Methodological Notes

  • Contradiction management : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
  • Stereochemical purity : Monitor (Z/E) ratios via chiral HPLC (Chiralpak AD-H column) during scale-up .

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